5-Allyl-2-hydroxy-3-methoxybenzaldehyde

Descripción general

Descripción

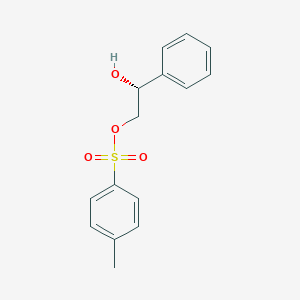

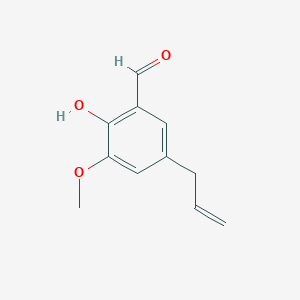

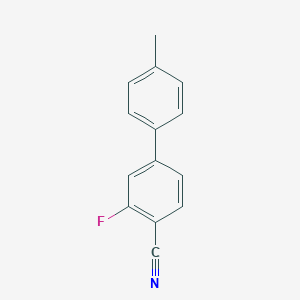

5-Allyl-2-hydroxy-3-methoxybenzaldehyde is a unique chemical with the empirical formula C11H12O3 . It has a molecular weight of 192.21 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The ligand, 5-allyl-2-hydroxy-3-methoxybenzaldehyde-4-thiosemicarbazone (H2L), was prepared by the reaction of 5-allyl-2-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide .Molecular Structure Analysis

The molecular structure of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde can be represented by the SMILES stringCOc1cc(CC=C)cc(C=O)c1O . The InChI representation is 1S/C11H12O3/c1-3-4-8-5-9(7-12)11(13)10(6-8)14-2/h3,5-7,13H,1,4H2,2H3 . Physical And Chemical Properties Analysis

5-Allyl-2-hydroxy-3-methoxybenzaldehyde has a density of 1.1±0.1 g/cm3, a boiling point of 295.0±40.0 °C at 760 mmHg, and a flash point of 111.5±20.8 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .Aplicaciones Científicas De Investigación

Synthesis of Schiff Bases

This compound is utilized in the synthesis of Schiff bases, which are an important class of organic compounds. Schiff bases derived from 5-Allyl-2-hydroxy-3-methoxybenzaldehyde can act as ligands for metal complexes, which are used in catalysis, biomedical imaging, and as sensors .

Organic Synthesis Intermediate

As an intermediate in organic synthesis, this aldehyde can be used to prepare various organic molecules. Its structure allows for reactions that can introduce new functional groups, leading to the creation of complex molecules for pharmaceuticals and materials science .

Antimicrobial Agent Development

Research has shown that compounds like 5-Allyl-2-hydroxy-3-methoxybenzaldehyde have potential as antimicrobial agents. They can be incorporated into molecules that disrupt bacterial cell walls or interfere with fungal growth mechanisms .

Aroma Compound in Food and Fragrances

Due to its methoxy and aldehyde functional groups, this compound can contribute to the aroma profile of foods and fragrances. It can be used to synthesize flavoring agents that mimic natural scents or tastes .

Polymer Chemistry

In polymer chemistry, 5-Allyl-2-hydroxy-3-methoxybenzaldehyde can be a monomer or a cross-linking agent due to the presence of the allyl group. This allows for the creation of polymers with specific mechanical and thermal properties .

Analytical Chemistry

This compound can be used as a standard or reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in calibration of instruments and as a reactant in chemical assays .

Neuroscientific Research

There is interest in using this compound in neuroscience research, particularly in the study of olfactory receptors. Its structural similarity to naturally occurring compounds makes it a candidate for studying scent recognition and processing .

Environmental Science

In environmental science, derivatives of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde can be used to study degradation processes and the environmental fate of similar organic compounds. This can help in understanding pollutant behavior and in developing bioremediation strategies .

Mecanismo De Acción

Mode of Action

As a benzaldehyde derivative, it may share some of the chemical properties and reactivity patterns of the parent compound . For instance, it might undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution .

Pharmacokinetics

The compound has a molecular weight of 192.21 , which suggests it might have favorable bioavailability due to its relatively small size. It is a solid at room temperature , which could influence its absorption and distribution.

Action Environment

The action of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde can be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it has a melting point of 48°C . Moreover, it should be stored at ambient temperature . Its efficacy might also be influenced by the presence of other substances in the environment .

Propiedades

IUPAC Name |

2-hydroxy-3-methoxy-5-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-4-8-5-9(7-12)11(13)10(6-8)14-2/h3,5-7,13H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHXEIOBIOVBEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364888 | |

| Record name | 5-allyl-2-hydroxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Allyl-2-hydroxy-3-methoxybenzaldehyde | |

CAS RN |

22934-51-6 | |

| Record name | 5-allyl-2-hydroxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Allyl-2-hydroxy-3-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5-Allyl-2-hydroxy-3-methoxybenzaldehyde interact with biological targets?

A: 5-Allyl-2-hydroxy-3-methoxybenzaldehyde can act as a precursor for the synthesis of thiosemicarbazone ligands. These ligands, when coordinated to metal ions like molybdenum(VI), form complexes that exhibit promising biological activities [, ]. For example, a study demonstrated that a dioxomolybdenum(VI) complex with a thiosemicarbazone derived from 5-Allyl-2-hydroxy-3-methoxybenzaldehyde exhibited DNA binding and cleavage properties []. This interaction with DNA is thought to contribute to the complex's antitumor activity, specifically against the human colorectal cancer cell line (HCT 116) [].

Q2: What analytical techniques have been employed to characterize 5-Allyl-2-hydroxy-3-methoxybenzaldehyde and its derivatives?

A: Various analytical techniques have been employed to characterize 5-Allyl-2-hydroxy-3-methoxybenzaldehyde and its derivatives. Single-crystal X-ray crystallography has been crucial in determining the three-dimensional structures of the thiosemicarbazone ligands derived from this compound, as well as their corresponding molybdenum(VI) complexes []. This technique provides valuable insights into the coordination geometry around the metal center and the overall molecular conformation. Additionally, UV-Vis and fluorescence spectroscopy have been employed to study the interactions of these compounds with DNA []. These spectroscopic methods offer information about binding affinities and potential mechanisms of action.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![n-[2-(Methylthio)phenyl]urea](/img/structure/B186247.png)

![1-Chloro-3-methylbenzo[f]quinoline](/img/structure/B186255.png)